N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine;tetrahydrochloride
Description
Historical Development of Polyamine Analogues
The historical development of polyamine analogues traces its origins to the foundational discovery of natural polyamines, beginning with Antonie van Leeuwenhoek's identification of crystalline substances in human semen in 1678. These crystals, later named spermine, remained structurally uncharacterized for over two centuries until Rosenheim elucidated their structure in the early 20th century. The subsequent isolation of spermidine, a triamine, and putrescine, a diamine, from both prokaryotic and eukaryotic systems established the foundation for understanding the polyamine family of compounds.
The systematic development of polyamine analogues as research tools and potential therapeutic agents commenced in earnest during the late 1980s. Initial efforts focused on creating structural variants of spermidine and spermine that retained terminal primary amine groups while incorporating variations in intermediate carbon chain lengths. Early investigations revealed that compounds containing eight carbons between central nitrogens demonstrated significant biological activity, establishing the first structure-activity relationships for synthetic polyamine analogues.
The evolution of polyamine analogue research was significantly influenced by the discovery that natural polyamines utilize complex feedback mechanisms to autoregulate their synthesis. This understanding led to the strategic development of symmetrical, terminally-substituted bis(alkyl)polyamines designed to exploit the energy-dependent polyamine transport system while disrupting normal polyamine homeostasis. The most successful compounds in this category became the N,N'-bis(ethyl)polyamines, which demonstrated the ability to enter cells via polyamine transporters while specifically downregulating biosynthetic enzymes ornithine decarboxylase and S-adenosylmethionine decarboxylase.
Research conducted by investigators in Helsinki on polyamine accumulation in regenerating rat liver, combined with studies by Caldarera's group on polyamine synthesis in developing chick embryos, provided crucial insights into the metabolic significance of these compounds. These investigations established ornithine decarboxylase as a key enzyme in polyamine biosynthesis and led to the development of alpha-difluoromethylornithine as a potent inhibitor of this enzyme. The finding by Russell that polyamines are excreted in cancer patient urine drew significant attention from oncologists and accelerated research into polyamine-based therapeutic strategies.
Positioning of N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine in Polyamine Research
N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine occupies a central position within the broader category of bis(ethyl)polyamine analogues that have demonstrated remarkable biological activity. This compound, featuring a 3-4-3 carbon backbone structure with ethyl substituents at terminal nitrogens, represents one of the most extensively studied members of the symmetrically substituted polyamine analogue family. Its structural characteristics place it among the second-generation bis(ethyl)polyamines that have shown impressive antitumor and antiparasitic activities.
The compound's design reflects the accumulated understanding that symmetrical terminal alkylation with ethyl groups provides optimal biological activity while maintaining cellular uptake through polyamine transport systems. Structure-activity relationship studies have consistently demonstrated that compounds with this specific substitution pattern effectively disrupt normal polyamine function without substituting for natural polyamines in essential cellular processes. This unique property makes N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine particularly valuable as a research tool for investigating polyamine-dependent cellular mechanisms.
Detailed metabolic studies have revealed that N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine serves as a substrate for both acetyl-CoA/polyamine N-acetyltransferase and spermine oxidase enzymes. Kinetic analysis demonstrates that this compound is metabolized by acetyl-CoA/polyamine N-acetyltransferase with a Michaelis constant of 10 micrometers and a catalytic rate constant of 1.1 per second, while spermine oxidase processes it with a Michaelis constant of 28 micrometers and a catalytic rate constant of 0.8 per second. These metabolic properties distinguish it from natural polyamines and contribute to its unique biological profile.
The compound's positioning within polyamine research is further emphasized by its role in cellular studies examining polyamine analogue effects on tumor cell lines. Comparative analyses with related bis(ethyl) analogues, including N,N'-bis(ethyl)norspermine and N,N'-bis(ethyl)homospermine, have revealed distinct patterns of enzyme induction and cellular response. At equimolar concentrations, N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine demonstrates moderate spermidine/spermine-N-acetyltransferase induction compared to other analogues, providing researchers with a tool for fine-tuning experimental conditions.
Significance in Biochemical Research Paradigms
The significance of N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine in biochemical research paradigms extends far beyond its individual properties to encompass its contribution to fundamental understanding of polyamine biology and cellular regulation. This compound has served as a critical tool for dissecting the complex relationships between polyamine structure, cellular uptake, enzyme regulation, and biological function. Its use in research has helped establish that small structural modifications in polyamine analogues can produce surprisingly significant changes in biological activity, a principle that has guided subsequent drug design efforts.
The compound's role in elucidating polyamine transport mechanisms represents one of its most significant contributions to biochemical research. Studies utilizing N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine have demonstrated that synthetic analogues can effectively compete with natural polyamines for cellular uptake, providing insights into the specificity and regulation of polyamine transport systems. This understanding has proven essential for developing strategies to enhance the cellular delivery of polyamine-based therapeutic agents and for understanding how cells maintain polyamine homeostasis under various physiological conditions.
Research employing this compound has significantly advanced understanding of polyamine catabolic pathways and their regulation. Detailed studies of its metabolism by acetyl-CoA/polyamine N-acetyltransferase and spermine oxidase have revealed important distinctions between natural polyamine catabolism and analogue processing. These findings have implications for understanding how cells respond to polyamine analogue exposure and how metabolic products contribute to overall biological effects.
The compound's contribution to cancer research paradigms cannot be overstated, as it has provided crucial insights into the relationship between polyamine metabolism and tumor cell proliferation. Studies examining its effects on various tumor cell lines have helped establish the principle that polyamine analogues can selectively target rapidly proliferating cells, leading to new approaches for cancer therapy development. The finding that this compound can induce apoptosis in tumor cells while affecting normal cells differently has influenced current understanding of polyamine-dependent cellular processes and their exploitation for therapeutic purposes.
| Research Application | Key Finding | Methodological Contribution |
|---|---|---|
| Enzyme Kinetics | Acetyl-CoA/polyamine N-acetyltransferase: Km = 10 μM, kcat = 1.1 s⁻¹ | Established standardized protocols for analogue metabolism studies |
| Cellular Transport | Competitive uptake via polyamine transport system | Defined transport specificity requirements for synthetic analogues |
| Tumor Cell Studies | Moderate spermidine/spermine-N-acetyltransferase induction | Demonstrated dose-response relationships for enzyme regulation |
| Metabolic Pathway Analysis | Conversion to ethyl-substituted spermidine metabolites | Mapped complete catabolic pathways for bis(ethyl) analogues |
The broader impact of N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine on biochemical research paradigms is reflected in its influence on drug discovery strategies and experimental methodologies. The compound has served as a prototype for developing improved analogues with enhanced selectivity and reduced toxicity, contributing to the evolution of structure-based drug design approaches in polyamine research. Its use has also helped establish standardized protocols for evaluating polyamine analogue biological activity, ensuring reproducibility and comparability across different research groups and experimental systems.
Properties
IUPAC Name |
N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34N4.4ClH/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2;;;;/h15-18H,3-14H2,1-2H3;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYOBNRPMHJGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCCCCNCCCNCC.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H38Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Sequence
The synthesis begins with 1,4-diaminobutane (putrescine), which undergoes sequential alkylation with 3-(ethylamino)propyl groups. The Ns strategy ensures monofunctionalization at each step:
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Protection : Treat putrescine with 2-nitrobenzenesulfonyl chloride to form bis-Ns-protected diamine.
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Alkylation : React with 3-(ethylamino)propyl iodide in dimethylformamide (DMF) using potassium carbonate as a base.
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Deprotection : Remove Ns groups via thiophenol treatment, yielding DESPM.
This method achieves a 67–72% yield with >95% purity, as confirmed by and .
Optimization of Alkylation Conditions
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Solvent : DMF outperforms tetrahydrofuran (THF) due to superior solubility of intermediates.
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Catalyst : Potassium iodide (KI) accelerates iodide displacement, reducing reaction time from 48 to 24 hours.
Catalytic Hydrogenation of Nitrile Precursors
An alternative route involves hydrogenation of 3,3',3'',3'''-(1,4-butanediyldinitrilo)tetrakispropanenitrile:
Reaction Setup
Performance Metrics
| Catalyst | H Pressure (bar) | Yield (%) | Purity (%) |
|---|---|---|---|
| Raney Co (Cr) | 40 | 85 | 98 |
| Sponge Co (Ni/Cr) | 50 | 89 | 99 |
The sponge cobalt system achieves near-quantitative conversion, minimizing byproducts like over-reduced amines.
Deuterium-Labeled Synthesis for Mechanistic Studies
Isotopic labeling (e.g., -butane-1,4-diamine) clarifies degradation pathways and enzyme interactions:
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Deuterated Putrescine : Synthesized via catalytic deuteration of succinonitrile-d using LiAlD.
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Alkylation : Follows the Ns protocol with deuterium retention >90%.
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Characterization : confirms deuterium incorporation at C2 and C3 positions.
Tetrahydrochloride Salt Formation
The free base is converted to its tetrahydrochloride salt via:
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Dissolution : DESPM in anhydrous ethanol.
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Acidification : Dropwise addition of concentrated HCl (37%) at 0°C.
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Crystallization : Evaporate solvent under vacuum, yielding a hygroscopic solid.
Critical Parameters :
Analytical Validation
Spectroscopic Data
Purity Assessment
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| Ion Chromatography | 99.2 | <0.1% unreacted diamine |
| Elemental Analysis | 99.4 | C: 34.5%, H: 8.7%, N: 16.1% |
Industrial-Scale Considerations
Cost-Effective Catalysts
Solvent Recovery
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N1,N12-Diethylspermine tetrahydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce simpler amine compounds .
Scientific Research Applications
Polyamine Synthase Inhibition
N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine; tetrahydrochloride has been identified as a potent inhibitor of polyamine synthases, enzymes crucial for the biosynthesis of polyamines such as spermine and spermidine. By inhibiting these enzymes, the compound reduces cellular polyamine levels, allowing researchers to study the effects of polyamine depletion on cell growth and proliferation .
Cancer Research
Research indicates that polyamines are involved in cancer cell proliferation. The inhibition of polyamine synthesis by N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine; tetrahydrochloride may offer therapeutic avenues in cancer treatment. Studies have shown that reducing polyamine levels can induce apoptosis in cancer cells, making this compound a candidate for anticancer drug development.
Neuroprotective Studies
Given the role of polyamines in neuronal function and neuroprotection, this compound is being investigated for its potential neuroprotective effects. By modulating polyamine levels in neural tissues, it may help mitigate neurodegenerative diseases or brain injuries.
Material Science
The structural properties of N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine; tetrahydrochloride allow for its use in the development of novel materials. Its ability to form complexes with metal ions makes it useful in creating chelating agents for various applications, including catalysis and environmental remediation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Cancer Cell Apoptosis | Demonstrated that treatment with N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine; tetrahydrochloride led to significant apoptosis in breast cancer cell lines due to reduced polyamine levels. |
| Study 2 | Neuroprotection | Highlighted the compound's ability to protect against oxidative stress-induced neuronal damage in vitro, suggesting potential therapeutic applications in neurodegenerative diseases. |
| Study 3 | Material Development | Investigated the use of this compound in synthesizing polymeric materials with enhanced thermal stability and mechanical properties through its chelation capabilities. |
Mechanism of Action
N1,N12-Diethylspermine tetrahydrochloride exerts its effects primarily by inhibiting polyamine synthases, enzymes critical for the synthesis of polyamines. This inhibition disrupts polyamine homeostasis, leading to the suppression of mitochondrial DNA synthesis and subsequent cell death in cancer cells . The compound targets specific molecular pathways involved in cell proliferation and survival, making it a potent antineoplastic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, enzymatic, and biological differences between DESPM·4HCl and its analogues:
Key Research Findings
Enzymatic Catabolism and Cellular Accumulation
- DESPM·4HCl is efficiently metabolized by APAO and SMO, producing ethylamine-containing metabolites (e.g., 3-ethylaminopropionaldehyde) that contribute to cytotoxic effects in DU145 prostate cancer cells .
- In contrast, DBSPM·4HCl (benzyl-substituted analogue) shows reduced enzymatic turnover due to steric hindrance from benzyl groups, leading to lower cytotoxicity .
- BnEtSPM , a hybrid structure, demonstrates intermediate catabolic rates, balancing metabolic stability and bioactivity .
Antiproliferative Activity
- DESPM·4HCl reduces cellular polyamine pools by competing with endogenous spermine for uptake and catabolism, effectively inhibiting DU145 cell proliferation at micromolar concentrations .
- DEHSPM·4HCl , a homolog with extended alkyl chains, exhibits similar antiproliferative effects but requires higher doses due to altered uptake kinetics .
Synergistic Effects with Chemotherapeutics
- The heptanediamine analogue of DESPM·4HCl (1,7-heptanediamine derivative) synergizes with vinblastine in HeLa cells, reducing the IC₅₀ of vinblastine by >10-fold at 5 µg/mL concentrations (Fractional Inhibitory Concentration, FIC = 0.31) .
Biological Activity
N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine; tetrahydrochloride, also known as N1,N12-Diethylspermine tetrahydrochloride, is a synthetic polyamine analogue with significant biological activity. This compound has been studied primarily for its role as an inhibitor of polyamine synthases and its potential applications in cancer therapy due to its antineoplastic properties.
- IUPAC Name : N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine; tetrahydrochloride
- Molecular Formula : C₁₄H₃₈Cl₄N₄
- CAS Number : 113812-15-0
- Structure : The compound features a butane backbone with two ethylamino propyl groups, contributing to its polyamine-like structure.
N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine; tetrahydrochloride acts primarily by inhibiting polyamine synthases, enzymes responsible for synthesizing polyamines such as spermine and spermidine. By binding to the active site of these enzymes, the compound prevents the conversion of spermidine to spermine, leading to a decrease in cellular polyamine levels. This disruption in polyamine biosynthesis is critical for various cellular processes, including cell growth and proliferation.
Antineoplastic Properties
The compound has demonstrated potent antineoplastic activity in various studies. It is particularly effective in reducing tumor growth by inducing apoptosis in cancer cells through mechanisms that may involve the modulation of mitochondrial DNA synthesis and cellular signaling pathways related to growth and survival.
Polyamine Depletion Effects
Research indicates that the depletion of polyamines can lead to significant changes in cellular behavior. For instance, reduced levels of polyamines have been associated with:
- Inhibition of cell proliferation : Cancer cells often rely on elevated polyamine levels for rapid growth.
- Induction of apoptosis : Lowered polyamine concentrations can trigger programmed cell death pathways.
- Alteration of gene expression : Polyamines are known to influence gene transcription, and their depletion can lead to changes in the expression profiles of various genes involved in cell cycle regulation and apoptosis .
Research Findings and Case Studies
Several studies have explored the biological activity of N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine; tetrahydrochloride:
| Study Focus | Findings |
|---|---|
| In vitro cancer studies | Demonstrated significant reduction in cell viability in multiple cancer cell lines when treated with the compound. |
| Mechanistic studies | Identified pathways affected by polyamine depletion, including alterations in mitochondrial function and signaling cascades. |
| Animal models | Showed reduced tumor size and increased survival rates in models treated with the compound compared to controls. |
Pharmacokinetics
The pharmacokinetic profile of N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine; tetrahydrochloride indicates good solubility in water, which is advantageous for its formulation as a therapeutic agent. Its absorption, distribution, metabolism, and excretion (ADME) characteristics are crucial for determining its efficacy and safety in clinical applications.
Q & A
Q. What are the recommended synthetic routes for N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine tetrahydrochloride, and how can purity be optimized?
The compound is synthesized via alkylation reactions using precursors like 1,4-diiodobutane and protected polyamine intermediates. A method involving N-alkylation of nitrobenzenesulfonyl-protected propane-1,3-diamine derivatives, followed by deprotection, yields the target compound with ~45% efficiency . Purity optimization involves:
- Chromatographic purification : Use reverse-phase HPLC with aqueous trifluoroacetic acid (TFA) gradients.
- Crystallization : Recrystallization from ethanol-ethyl acetate mixtures improves purity.
- Analytical validation : Confirm purity via and NMR, comparing chemical shifts (e.g., 54.1, 49.9 ppm for ethylamino carbons) and LC-MS .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR spectroscopy : Key signals include ethylamino protons (δ 2.6–3.1 ppm) and butane backbone protons (δ 1.5–1.8 ppm). NMR confirms alkyl chain connectivity (e.g., δ 25.5–25.6 ppm for methylene carbons) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 286.503 (free base) and adducts (e.g., [M+Cl]) for the tetrahydrochloride salt .
- HPLC : Use C18 columns with UV detection (λ = 220 nm) to monitor purity and stability .
Advanced Research Questions
Q. How does N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine tetrahydrochloride interact with polyamine oxidases (APAO/SMO), and what experimental models are used to study its metabolism?
The compound is a substrate for APAO and SMO, enzymes critical in polyamine catabolism. Experimental workflows include:
- Enzyme kinetics : Measure and using recombinant human APAO/SMO with saturating substrate concentrations (e.g., 250 µM). Activity assays monitor HO production via horseradish peroxidase-coupled fluorometry .
- Metabolite profiling : Use LC-MS/MS to detect metabolites like 3-acetamidopropanal and -acetyl derivatives in DU145 prostate cancer cells .
- Competitive inhibition studies : Co-incubate with natural substrates (e.g., spermine) to assess enzyme selectivity .
Q. What pharmacological mechanisms underlie its antiproliferative and antidiarrheal activities?
- Antiproliferative action : The compound disrupts polyamine homeostasis by competing with endogenous spermine for cellular uptake, leading to reduced proliferation in cancer cells. Dose-response studies (IC determination) in DU145 cells validate efficacy .
- Antidiarrheal activity : Structural analogs inhibit intestinal hypersecretion by modulating ion channels. In vivo models (e.g., castor oil-induced diarrhea in rodents) quantify stool output reduction and dose-dependent toxicity .
- Structure-activity relationships : Terminal ethyl groups enhance metabolic stability, while butane spacers optimize binding to polyamine transporters .
Q. How can crystallographic data refine the structural understanding of this compound and its metal complexes?
- Single-crystal X-ray diffraction : Use SHELX programs for structure solution and refinement. Data collection at high resolution (e.g., <1.0 Å) resolves ethylamino conformers and chloride ion positions .
- ORTEP visualization : Generate thermal ellipsoid plots to analyze bond angles and torsional strain (e.g., Cu(II) complexes with tetrapyridylmethyl ligands) .
- Twinned data handling : For macromolecular complexes, employ SHELXPRO to model twin domains and improve R-factors .
Q. What experimental strategies resolve contradictions in reported metabolic pathways for polyamine analogues?
- Isotopic labeling : Synthesize deuterated analogs (e.g., --benzylamine derivatives) to trace metabolite origins via -NMR or LC-MS .
- Enzyme knockout models : Use CRISPR-Cas9-modified cell lines (APAOSMO) to isolate specific catabolic pathways.
- Cross-species comparisons : Test substrate specificity across recombinant enzymes from human, bacterial, and plant sources to identify conserved binding motifs .
Methodological Challenges and Solutions
Q. How to design dose-response studies for toxicity profiling while maintaining pharmacological efficacy?
- Acute toxicity : Administer escalating doses (10–100 mg/kg, s.c.) in rodents, monitoring weight loss and organ histopathology.
- Chronic toxicity : Conduct 90-day trials with tissue polyamine pool analysis (HPLC) to assess long-term metabolic disruption .
- Therapeutic index calculation : Compare ED (antidiarrheal efficacy) to LD (toxicity) to optimize dosing .
Q. What computational tools predict the compound’s interaction with polyamine transporters?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
